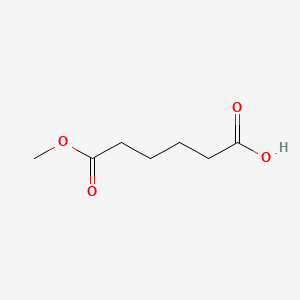

Monomethyl adipate

Description

mono-Methyl-adipate, also known as methyl adipic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. mono-Methyl-adipate is soluble (in water) and a weakly acidic compound (based on its pKa). mono-Methyl-adipate has been primarily detected in urine. Within the cell, mono-methyl-adipate is primarily located in the cytoplasm and adiposome.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBSVARXACCLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044451 | |

| Record name | Methyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Monomethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mono-methyl-adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

627-91-8 | |

| Record name | Monomethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monomethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S39VHD01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mono-methyl-adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monomethyl Adipate (CAS 627-91-8): A Technical Guide for Scientific Professionals

Introduction

Monomethyl adipate (B1204190) (MMA), identified by CAS number 627-91-8, is an organic chemical compound classified as a monoester of adipic acid.[1] Its chemical structure, featuring both a carboxylic acid and a methyl ester functional group, makes it a versatile bifunctional molecule.[2] This unique characteristic renders it a valuable synthetic intermediate in various chemical processes and a subject of interest in academic and industrial research.[2][3][4][5] This document provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety protocols, and key applications of monomethyl adipate, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

Monomethyl adipate is typically a colorless liquid at room temperature.[6] Its core physical and chemical characteristics are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 627-91-8 | [1][3][7][8] |

| Molecular Formula | C₇H₁₂O₄ | [3][5][8][9] |

| Molecular Weight | 160.17 g/mol | [3][5][9] |

| Appearance | Colorless Liquid / Oil | [3][6] |

| Melting Point | 7-9 °C | [1][8] |

| Boiling Point | 162 °C at 10 mmHg | [1][8] |

| Density | 1.081 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.439 - 1.443 | [7][8] |

| Flash Point | >110 °C (>230 °F) | [7][8] |

| Water Solubility | Not miscible or difficult to mix | [1] |

| InChI Key | UOBSVARXACCLLH-UHFFFAOYSA-N | [9] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of monomethyl adipate. The following data are compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key technique for structural elucidation. The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments within the molecule.[2]

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Source(s) |

| ~11.4 | 1H | Broad Singlet | Carboxylic Acid (-COOH) | [10] |

| 3.677 | 3H | Singlet | Methyl Ester (-OCH₃) | [10] |

| 2.36 - 2.38 | 4H | Multiplet | -CH₂ adjacent to C=O | [10] |

| 1.63 - 1.75 | 4H | Multiplet | Central -CH₂ groups | [10] |

Note: Spectra are typically recorded in CDCl₃. Shift values may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy & Mass Spectrometry

-

Infrared (IR) Spectrum : The IR spectrum of monomethyl adipate shows characteristic absorption bands for the carbonyl groups (C=O) of both the ester and the carboxylic acid, as well as C-H stretching vibrations.[2][9]

-

Mass Spectrum : Electron ionization mass spectrometry data for monomethyl adipate is available through the NIST Chemistry WebBook.[9]

Safety and Handling

While not classified as a hazardous substance under GHS by all suppliers, some sources indicate it can cause skin, eye, and respiratory irritation.[6] Adherence to standard laboratory safety practices is essential.

Hazard and Precautionary Statements

| GHS Classification | Statement | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][8] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8] |

Handling and Storage

-

Handling : Use in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

-

Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6][8] The recommended storage temperature is often 2-8°C in a refrigerator.[3]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is recommended.[8][11]

Applications in Research and Drug Development

Monomethyl adipate's primary value lies in its role as a versatile synthetic intermediate.[3][4][5] Its bifunctional nature allows for selective chemical modifications at either the acid or the ester terminus.

Key Applications:

-

Histone Deacetylase (HDAC) Inhibitors : It is used as a starting material to prepare 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as novel antitumor agents by acting as HDAC inhibitors.[1][3][4]

-

Selectin Inhibitors : The compound is a precursor for synthesizing mannose-linked biphenylylacetic acid derivatives, which are being investigated as novel inhibitors of selectin-mediated cell adhesion.[1][3][4]

-

Analytical Standards : Monomethyl adipate serves as a reference standard and is used in analytical method development, validation, and quality control for the production of other active pharmaceutical ingredients, such as Thioctic Acid.[12][13]

Caption: Role of Monomethyl Adipate as a key synthetic intermediate.

Experimental Protocols

Synthesis of Monomethyl Adipate

A common method for synthesizing monomethyl adipate is the direct esterification of adipic acid with methanol. Selectivity for the monoester over the diester is a key challenge, often controlled by the molar ratio of the reactants and the choice of catalyst.[2]

Methodology: Acid-Catalyzed Esterification

-

Reactant Preparation : Adipic acid and a solvent such as toluene (B28343) are added to a three-necked glass reactor equipped with a stirrer and reflux condenser.[14][15]

-

Catalyst Addition : A pre-treated acid catalyst, such as macroporous cation exchange resin (e.g., Amberlyst 15), is added to the mixture.[14][15]

-

Esterification : Methanol is added to the reactor. The mixture is heated to a controlled temperature (e.g., 60-100°C) and stirred for a set duration (e.g., 60-300 minutes) to facilitate the esterification reaction.[14][15]

-

Catalyst Removal : After the reaction is complete, the mixture is cooled, and the solid resin catalyst is removed by filtration.[14]

-

Purification : The filtrate is further cooled (e.g., to 15-25°C) to precipitate any unreacted adipic acid, which is then filtered off. The resulting solution containing monomethyl adipate is washed with deionized water.

-

Isolation : The solvent is removed via reduced pressure condensation, and the final product is isolated and further purified by distillation.[14] A yield of 80% has been reported using this general approach.[16]

Caption: General experimental workflow for the synthesis of monomethyl adipate.

Analytical Procedures

Methodology: Reaction Monitoring and Purity Analysis

-

Titration : The progress of the esterification reaction can be monitored by analyzing samples from the reaction mixture. The quantity of unreacted acid (adipic acid and monomethyl adipate) can be determined by titration against a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[15]

-

Gas Chromatography (GC) : GC analysis is used to confirm titration results and determine the purity of the final product. A suitable column, such as a Carbowax column with a Flame Ionization Detector (FID), can be employed.[14][15] An internal standard, like para-cymene, may be used for quantitative analysis.[15]

Conclusion

Monomethyl adipate (CAS 627-91-8) is a functionally significant molecule with well-characterized physicochemical and spectroscopic properties. Its utility as a bifunctional intermediate is evident from its application in the synthesis of potential therapeutic agents, including HDAC and selectin inhibitors. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling protocols is crucial for its effective and safe utilization in the laboratory and beyond.

References

- 1. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 2. Monomethyl adipate | 627-91-8 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. theclinivex.com [theclinivex.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. monomethyl adipate, 627-91-8 [thegoodscentscompany.com]

- 8. aksci.com [aksci.com]

- 9. Hexanedioic acid, monomethyl ester [webbook.nist.gov]

- 10. Monomethyl adipate(627-91-8) 1H NMR spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. chemwhat.com [chemwhat.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. rsc.org [rsc.org]

Monomethyl Adipate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190) (MMA) is the monoester of adipic acid, a dicarboxylic acid. It serves as a versatile chemical intermediate and building block in various research and industrial applications. This technical guide provides an in-depth overview of the synthesis, research applications, and biological considerations of Monomethyl adipate, with a focus on its use in the development of novel materials and potential therapeutic systems. While research on MMA is ongoing, this document consolidates the current knowledge to support researchers and developers in their work.

Chemical Properties and Synthesis

Monomethyl adipate (CAS No: 627-91-8) is a clear, colorless to light yellow viscous liquid with a melting point of 7-9°C.[1] Its chemical structure consists of a six-carbon dicarboxylic acid backbone with one carboxylic acid group esterified with a methyl group.

Synthesis of Monomethyl Adipate

The synthesis of Monomethyl adipate can be achieved through several methods, primarily involving the esterification of adipic acid.

Table 1: Synthesis Methods for Monomethyl Adipate and Related Monoesters

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acid-Catalyzed Esterification | Macroporous cation exchange resin | Toluene (B28343) | 20-100 | 60-300 min | 96.8 (total recovery) | 99.51 | [2] |

| Anhydride Alcoholysis | Sulfuric Acid | Organic Solvent (e.g., trimethylbenzene) | 145-170 (dehydration), 45-65 (alcoholysis) | 4-6 h (dehydration), 1-4 h (alcoholysis) | 96-97 | >99.0 | CN102351691A |

| Enzymatic Synthesis (related adipate esters) | Candida antarctica lipase (B570770) B (immobilized) | Diphenyl ether or bulk | 100 | 2h (oligomerization) + 24h (polycondensation) | Not specified for MMA | Not specified for MMA | [3] |

Detailed Experimental Protocol: Acid-Catalyzed Esterification using Ion Exchange Resin

This protocol is adapted from a patented method for the synthesis of monomethyl adipate.[2]

Materials:

-

Adipic acid

-

Macroporous cation exchange resin

-

Toluene

-

Hydrochloric acid (for resin pretreatment)

-

Sodium hydroxide (B78521) (for resin pretreatment)

-

Deionized water

Equipment:

-

Reaction vessel with stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Resin Pretreatment:

-

Successively immerse the macroporous cation exchange resin in an acid solution (e.g., HCl), followed by an alkali solution (e.g., NaOH), and then again in the acid solution.

-

After each immersion, wash the resin with deionized water until the pH of the wash water is neutral.

-

Filter the resin and remove surface moisture.

-

-

Esterification:

-

In the reaction vessel, add adipic acid, the pretreated resin, and toluene.

-

Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

-

Slowly add methanol to the reaction mixture.

-

Maintain the reaction for the specified time (e.g., 2 hours) under reflux.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the hot solution to separate the resin. The resin can be washed and reused.

-

Cool the toluene solution to 15-25°C to precipitate any unreacted adipic acid and filter.

-

Wash the filtrate with deionized water.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Distill the crude product under vacuum to obtain pure Monomethyl adipate.

-

Workflow for Acid-Catalyzed Esterification of Adipic Acid:

Caption: Workflow for the synthesis of Monomethyl adipate via acid-catalyzed esterification.

Research Applications

Chemical Intermediate

Monomethyl adipate is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of subsequent chemical modifications. It is used in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

Plasticizer for Polymers

Adipate esters are commonly used as plasticizers for polyvinyl chloride (PVC) and other polymers to increase their flexibility and durability.[4] While specific data for Monomethyl adipate is limited, studies on related adipate plasticizers demonstrate their effectiveness in lowering the glass transition temperature (Tg) of PVC, a key indicator of plasticizing efficiency.

Table 2: Performance of Adipate Plasticizers in PVC

| Plasticizer | Polymer | Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) of PVC (°C) | Change in Tg from Pure PVC (°C) | Reference |

| Pure PVC | - | 0 | 87.5 | - | [5] |

| Dioctyl phthalate (B1215562) (DOP) | PVC | 50 | -37.0 | -124.5 | [5] |

| Butyl phenoxyethyl adipate | PVC | 50 | -44.7 | -132.2 | [5] |

| Poly(butylene adipate) (linear, Mn ~2000 g/mol ) | PVC | 40 | ~10 | ~-77.5 | [4] |

| Poly(butylene adipate) (branched) | PVC | 40 | ~20 | ~-67.5 | [4] |

The use of bio-based plasticizers, such as those derived from adipic acid, is an active area of research aimed at replacing phthalate-based plasticizers due to health and environmental concerns.

Role in Drug Delivery Systems

While Monomethyl adipate itself is not typically a primary component of drug delivery systems, the adipate backbone is a key structural element in the development of biodegradable polymers for this purpose. Specifically, poly(glycerol adipate) (PGA), synthesized from adipic acid (or its derivatives) and glycerol (B35011), has been extensively researched as a versatile carrier for drugs.[6]

The synthesis of PGA often involves monomers like divinyl adipate or dimethyl adipate.[6] Monomethyl adipate could potentially be used in the synthesis of modified PGA polymers, for example, as a chain-terminating agent to control molecular weight or to introduce specific end-group functionalities. The hydroxyl groups on the glycerol backbone of PGA can be further functionalized to attach drugs or targeting ligands.

Logical Flow of Poly(glycerol adipate) in Drug Delivery Research:

References

- 1. Monomethyl adipate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 3. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl adipate chemical structure and formula

An In-depth Technical Guide to Monomethyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of monomethyl adipate, a key chemical intermediate. It covers its chemical structure, physicochemical properties, synthesis protocols, and applications, particularly within the realms of research and drug development.

Chemical Identity and Structure

Monomethyl adipate, also known as adipic acid monomethyl ester, is the monoester of adipic acid and methanol (B129727).[1][2] It is classified as a dicarboxylic acid monoester.[1][2][3]

-

Synonyms: Adipic acid monomethyl ester, Methyl hydrogen adipate, 6-Methoxy-6-oxohexanoic acid, Methyl 5-carboxypentanoate.[1][6][8]

Molecular Structure Representations:

Physicochemical and Spectroscopic Data

Monomethyl adipate is a clear, colorless liquid at room temperature.[2][9] Its key physical and chemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for Monomethyl Adipate

| Identifier | Value |

| CAS Number | 627-91-8[4][6][10] |

| EC Number | 211-019-0[6][7] |

| Beilstein/REAXYS No. | 1766411[6] |

| MDL Number | MFCD00004418[1][6] |

| PubChem CID | 12328[5] |

| UNII | 62S39VHD01[3] |

Table 2: Physicochemical Properties of Monomethyl Adipate

| Property | Value |

| Molecular Weight | 160.17 g/mol [4][6] |

| Appearance | Clear, colorless liquid[2][9] |

| Melting Point | 7-9 °C[1][2][6] |

| Boiling Point | 162 °C at 10 mmHg[1][2][6] |

| Density | 1.081 g/mL at 25 °C[1][2][6] |

| Refractive Index (n20/D) | 1.441[1][2][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup[6][7] |

| Water Solubility | Not miscible or difficult to mix with water[1][2] |

| pKa | 4.69 ± 0.10 (Predicted)[2] |

Synthesis and Experimental Protocols

Monomethyl adipate is primarily synthesized through the esterification of adipic acid with methanol or the partial hydrolysis of dimethyl adipate.[1][2] The esterification of adipic acid is a two-stage reversible reaction where monomethyl adipate is the intermediate product.[11]

Protocol 1: Selective Monomethyl Esterification using Alumina (B75360) Catalyst

This protocol describes a method for the selective synthesis of monomethyl adipate from adipic acid and methanol using an alumina catalyst, achieving a high yield.[12]

Materials:

Procedure:

-

Combine adipic acid and methanol in a suitable reaction vessel.

-

Add the alumina catalyst to the mixture.

-

Stir the reaction mixture at 25 °C for 24 hours.[12]

-

Upon completion, filter the catalyst from the reaction mixture.

-

Remove the solvent (excess methanol) under reduced pressure.

-

The resulting product can be purified further if necessary, though this method provides high selectivity. The reported yield for this general procedure is 80%.[12]

Protocol 2: Esterification using Macroporous Cation Exchange Resin

This method utilizes a reusable resin catalyst for the synthesis of monomethyl adipate, offering an environmentally friendly approach with high yield and convenient post-treatment.[13]

Materials:

-

Adipic acid

-

Methanol (referred to as 'organic ethyl gallate' in a likely translation error in the source, but context implies methanol for monomethyl ester)

-

Toluene (B28343) (solvent)

-

Macroporous cation exchange resin

Procedure:

-

Resin Pre-treatment: Successively immerse the macroporous cation exchange resin in an acid solution, followed by an alkali solution, and then again in an acid solution. Wash the resin with water until the pH is neutral. Filter and remove surface moisture to obtain the pretreated resin.[13]

-

Esterification:

-

Add adipic acid and the pretreated resin to toluene in the reaction vessel.

-

Add methanol dropwise to the mixture to initiate the esterification reaction.

-

Maintain the reaction at a controlled temperature.[13]

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture to separate the resin catalyst (which can be reused).[13]

-

Cool the remaining toluene solution to leach out any unreacted adipic acid, which is then removed by filtration.[13]

-

Wash the resulting monomethyl adipate-toluene solution.

-

Perform reduced pressure condensation to recover the toluene solvent.[13]

-

Distill the crude product to obtain pure monomethyl adipate.[13]

-

Applications in Research and Drug Development

Monomethyl adipate serves as a valuable synthetic intermediate in the development of therapeutic agents.[2][4][14] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for versatile chemical modifications.

Key applications include:

-

Histone Deacetylase (HDAC) Inhibitors: It is used in the synthesis of 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have been investigated as novel HDAC inhibitors with potential antitumor activities.[2][14]

-

Selectin-Mediated Cell Adhesion Inhibitors: The compound is a precursor for synthesizing mannose-linked biphenylylacetic acid derivatives, which act as novel inhibitors of selectin-mediated cell adhesion.[2][14]

-

Plasticizer: It has a documented role as a plasticizer.[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving monomethyl adipate.

Caption: General experimental workflow for the synthesis of monomethyl adipate.

Caption: Role of monomethyl adipate as an intermediate in drug development.

References

- 1. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 2. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. monomethyl adipate - Wikidata [wikidata.org]

- 6. mono-Methyl adipate 99 627-91-8 [sigmaaldrich.com]

- 7. アジピン酸モノ-メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Hexanedioic acid, monomethyl ester [webbook.nist.gov]

- 9. haihangchem.com [haihangchem.com]

- 10. mono-Methyl adipate - Adipic acid monomethyl ester, Monomethyl adipate [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. rsc.org [rsc.org]

- 13. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to the Physical Properties of Adipic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of adipic acid monomethyl ester (also known as monomethyl adipate). The information is compiled and presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property determination are provided.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-methoxy-6-oxohexanoic acid |

| Synonyms | Adipic acid monomethyl ester, Methyl hydrogen adipate (B1204190), Monomethyl hexanedioate |

| CAS Number | 627-91-8[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₂O₄[2][5][7][8][9] |

| Molecular Weight | 160.17 g/mol [2][5][6][7] |

| Chemical Structure | HOOC-(CH₂)₄-COOCH₃ |

Physical and Chemical Properties

The physical properties of adipic acid monomethyl ester are summarized in the table below. These values are critical for handling, storage, and application of the compound in various experimental and industrial settings.

| Property | Value | Conditions |

| Physical State | Liquid[5][6] | at 20°C |

| Appearance | Colorless to light yellow clear liquid[5] | |

| Melting Point | 7-9 °C[2][3][4][5][6] | |

| 9 °C[1][7] | ||

| Boiling Point | 162 °C[2][3][5][6][8] | at 10 mmHg[2][3][5][6][8] |

| 291.61 °C (estimated) | at 760 mmHg[1] | |

| Density | 1.081 g/mL[2][3][5][6] | at 25 °C[2][3][5][6] |

| 1.123 - 1.127 g/mL | at 20 °C[1] | |

| Refractive Index | 1.441[2][3][6] | at 20°C (n20/D)[2][3][6] |

| 1.439 - 1.443 | at 20°C[1] | |

| Vapor Pressure | 1.48 Pa | at 25°C[2][3][6] |

| Flash Point | > 110 °C (> 230 °F)[1][2][3][6][8] | |

| pKa | 4.69 ± 0.10 (Predicted)[3][6] | |

| LogP | 0.500 (estimated)[1][3][6] |

Solubility Profile

The solubility of adipic acid monomethyl ester in various solvents is a key parameter for its application in synthesis, formulation, and purification processes.

| Solvent | Solubility | Temperature |

| Water | 19,480 mg/L (estimated)[1] | 25 °C[1] |

| Not miscible or difficult to mix[2][10][3][4][6] | ||

| Methanol | Soluble[2] | |

| Slightly soluble[3][6] | ||

| Ethanol | Soluble[2] | |

| Ether | Soluble[2] | |

| Chloroform | Sparingly soluble[3][6] | |

| Other Organic Solvents | Soluble[2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of adipic acid monomethyl ester can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of adipic acid monomethyl ester

Procedure:

-

Ensure the sample is completely dry.

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point

The boiling point at reduced pressure is a critical parameter for the purification of adipic acid monomethyl ester by distillation.

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Vacuum source and manometer

-

Boiling chips or magnetic stirrer

Procedure:

-

Place a sample of adipic acid monomethyl ester (approximately 20-30 mL) into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 10 mmHg).

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This constant temperature is the boiling point at the recorded pressure.[11]

-

Record the pressure from the manometer.

Determination of Solubility

The following protocol provides a qualitative and semi-quantitative method for determining the solubility of adipic acid monomethyl ester in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Semi-Quantitative Assessment (Shake-Flask Method):

-

Prepare a series of vials with a known volume of the solvent.

-

Add increasing, precisely weighed amounts of adipic acid monomethyl ester to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[13][14]

-

After equilibration, visually inspect the vials for any undissolved solid.

-

The solubility is determined as the concentration range between the highest concentration that fully dissolves and the lowest concentration that shows undissolved solid. For more precise measurements, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined analytically (e.g., by titration or chromatography).

-

Process Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like adipic acid monomethyl ester.

Caption: Workflow for the characterization of physical properties.

References

- 1. monomethyl adipate, 627-91-8 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]

- 4. CAS No.627-91-8,Monomethyl adipate Suppliers [lookchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Monomethyl adipate | 627-91-8 [amp.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Hexanedioic acid, monomethyl ester [webbook.nist.gov]

- 10. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monomethyl Adipate (B1204190): Physicochemical Properties and Synthesis

This technical guide provides a comprehensive overview of the core physicochemical properties of monomethyl adipate, a significant synthetic intermediate. The document details its molecular weight and density, supported by tabulated data for clarity. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent analysis, ensuring reproducibility for research and development applications.

Core Physicochemical Properties

Monomethyl adipate is the monoester of adipic acid and methanol (B129727). It presents as a clear, colorless liquid under standard conditions and serves as a valuable building block in the synthesis of various organic molecules, including advanced surfactants and dye intermediates.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of monomethyl adipate, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions | Citations |

| Molecular Weight | 160.17 g/mol | - | [2][3][4][5] |

| Density | 1.081 g/mL | at 25 °C | [2][5] |

| 1.127 g/cm³ | at 20 °C | [3] | |

| Melting Point | 7-9 °C | - | [5][6] |

| Boiling Point | 162 °C | at 10 mmHg | [2][6] |

| Refractive Index | 1.441 | at 20 °C (n20/D) | [5] |

| Flash Point | 113 °C | Closed cup | [5] |

Experimental Protocols

Detailed methodologies are crucial for the practical application of chemical knowledge. This section provides protocols for the synthesis and analysis of monomethyl adipate.

Synthesis of Monomethyl Adipate via Esterification

Monomethyl adipate is commonly synthesized through the esterification of adipic acid with methanol. Several catalytic methods can be employed to achieve this transformation efficiently.

Protocol 1: Synthesis using an Acid Catalyst Resin [7]

This method utilizes a macroporous cation exchange resin as a recyclable catalyst.

-

Resin Pre-treatment: A macroporous cation exchange resin is successively immersed in an acid solution, followed by an alkali solution, and finally an acid solution again. The resin is then washed with deionized water until a neutral pH is achieved. The pre-treated resin is filtered to remove surface moisture.

-

Esterification Reaction: Adipic acid and the pre-treated resin are added to a reaction vessel containing toluene (B28343). The mixture is heated to a reaction temperature between 20-100 °C. Methanol is then added dropwise over a period of 60-300 minutes.

-

Catalyst Separation: Upon reaction completion, the mixture is filtered to separate the resin, which can be recovered for reuse.

-

Product Isolation: The resulting toluene solution is cooled to 15-25 °C to precipitate any unreacted adipic acid, which is then removed by filtration.

-

Purification: The filtrate, a toluene solution of monomethyl adipate, is washed with deionized water. The solvent is then removed via reduced pressure condensation. The final product is obtained through distillation.

Protocol 2: General Laboratory Synthesis [8]

A straightforward synthesis can be performed using standard laboratory reagents.

-

Reaction Setup: In a suitable reaction flask, combine adipic acid (e.g., 730 mg, 5 mmol) and methanol (10 ml).

-

Reaction Execution: The procedure is carried out according to general methods for esterification, which typically involves heating the mixture, often in the presence of a catalyst like sulfuric acid, and may include a reflux setup to prevent loss of volatile methanol.

-

Work-up and Purification: After the reaction, the mixture is worked up to isolate the monomethyl adipate. This may involve neutralization, extraction, and finally purification by distillation. An 80% yield has been reported for this general procedure.[8]

Analytical Procedures for Product Characterization

To confirm the identity and purity of the synthesized monomethyl adipate, the following analytical methods are employed.

Protocol: Titration and Gas Chromatography (GC) Analysis [9]

-

Sample Preparation: A sample from the reaction mixture is taken for analysis.

-

Titration: The sample is titrated against a standardized 1 N alcoholic sodium hydroxide (B78521) (NaOH) solution using phenolphthalein (B1677637) as an indicator. This method quantifies the amount of unreacted carboxylic acid groups from both adipic acid and the monomethyl adipate product.

-

Gas Chromatography (GC): To confirm the titration results and determine the product distribution (monomethyl adipate vs. dimethyl adipate and unreacted adipic acid), the sample is analyzed by GC.

-

Column: A Carbowax column is suitable for this separation.

-

Detector: A Flame Ionization Detector (FID) is used.

-

Internal Standard: Para-cymene can be used as an internal standard for accurate quantification.

-

Solvent: Methanol is used as the solvent for sample preparation.

-

Oven Temperature: An isothermal oven temperature of 453 K (180 °C) is maintained.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of monomethyl adipate from adipic acid and methanol.

Caption: Workflow for the synthesis of monomethyl adipate.

References

- 1. haihangchem.com [haihangchem.com]

- 2. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. mono-Methyl adipate - Adipic acid monomethyl ester, Monomethyl adipate [sigmaaldrich.com]

- 5. mono-Methyl adipate 99 627-91-8 [sigmaaldrich.com]

- 6. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]

- 7. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. sphinxsai.com [sphinxsai.com]

A Comprehensive Technical Guide to Monomethyl Adipate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Monomethyl adipate (B1204190), a significant chemical intermediate. This document details its various synonyms, physicochemical properties, experimental protocols for its synthesis, and its role in metabolic pathways and synthetic workflows, making it an essential resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

Monomethyl adipate is a monoester of adipic acid. For clarity in chemical literature and databases, it is crucial to recognize its various synonyms and identifiers.

Table 1: Synonyms and Identifiers for Monomethyl Adipate

| Identifier Type | Identifier | Source |

| Common Name | Monomethyl adipate | [1] |

| IUPAC Name | 6-Methoxy-6-oxohexanoic acid | [1] |

| Adipic acid monomethyl ester | [1] | |

| Methyl hydrogen adipate | [1] | |

| Monomethyl hexanedioate | ||

| Hexanedioic acid, 1-methyl ester | ||

| 5-Carbomethoxypentanoic acid | ||

| Methyl 5-carboxypentanoate | ||

| Methyl hemiadipate | [1] | |

| CAS Number | 627-91-8 | [1] |

| EC Number | 211-019-0 | |

| PubChem CID | 12328 | [2] |

| ChEBI ID | 70855 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| InChI | InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9) | |

| InChIKey | UOBSVARXACCLLH-UHFFFAOYSA-N | |

| SMILES | COC(=O)CCCCC(=O)O |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Monomethyl adipate is essential for its application in research and development.

Table 2: Physicochemical Properties of Monomethyl Adipate

| Property | Value | Conditions | Source |

| Molecular Weight | 160.17 g/mol | [1] | |

| Appearance | Clear colorless to light yellow liquid | ||

| Melting Point | 7-9 °C | [1] | |

| Boiling Point | 162 °C | at 10 mmHg | [1] |

| Density | 1.081 g/mL | at 25 °C | [1] |

| Refractive Index | 1.441 | at 20 °C | [1] |

| Flash Point | >110 °C (>230 °F) | ||

| Water Solubility | Not miscible or difficult to mix | ||

| logP | 0.5 |

Experimental Protocols

The synthesis of Monomethyl adipate can be achieved through various methods. Below are detailed protocols for common laboratory-scale syntheses.

Acid-Catalyzed Esterification of Adipic Acid

This method involves the direct esterification of adipic acid with methanol (B129727) using an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (1.0 eq) and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

-

Methanol Addition: Add methanol in excess (e.g., 5-10 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Isolation: Evaporate the solvent to obtain the crude Monomethyl adipate. Further purification can be achieved by vacuum distillation.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to traditional acid catalysis.

Experimental Protocol:

-

Reaction Setup: In a flask, combine adipic acid (1.0 eq) and methanol (e.g., 3-5 eq) in a suitable organic solvent (e.g., hexane (B92381) or toluene).

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the mixture.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring. The reaction can be monitored by GC analysis of aliquots.

-

Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: The filtrate, containing Monomethyl adipate, dimethyl adipate, and unreacted starting materials, is concentrated under reduced pressure. The product can be purified by column chromatography or vacuum distillation.

Signaling Pathways and Experimental Workflows

Monomethyl adipate is recognized as a metabolite in dicarboxylic acid metabolism and serves as a crucial intermediate in various synthetic workflows.

Dicarboxylic Acid Metabolism

Dicarboxylic acids are formed through the ω-oxidation of fatty acids. This pathway is an alternative to the primary β-oxidation of fatty acids and becomes more significant under conditions of high lipid load. The resulting dicarboxylic acids are subsequently metabolized via peroxisomal β-oxidation.[3][4][5] Monomethyl adipate, as a monoester of adipic acid, can be considered an intermediate or a derivative within this broader metabolic context.

Caption: Generalized pathway of dicarboxylic acid metabolism.

Experimental Workflow: Synthesis of a Histone Deacetylase (HDAC) Inhibitor Precursor

Monomethyl adipate is a valuable building block in organic synthesis. For instance, it is a key intermediate in the preparation of certain hydroxamic acid derivatives that act as histone deacetylase (HDAC) inhibitors, which are of interest in cancer drug development.[1]

Caption: Workflow for the synthesis of an HDAC inhibitor precursor.

This guide provides a foundational understanding of Monomethyl adipate for its practical application in scientific and industrial settings. The compiled data and protocols are intended to facilitate further research and development involving this versatile chemical compound.

References

- 1. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 2. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Monomethyl Adipate: A Dicarboxylic Acid Monoester at the Core of Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190), the monomethyl ester of adipic acid, is a dicarboxylic acid monoester that has garnered significant attention in the field of drug development.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, makes it a versatile synthetic intermediate for the creation of a diverse range of bioactive molecules.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and its pivotal role as a precursor in the development of targeted therapeutics, particularly histone deacetylase (HDAC) inhibitors and selectin-mediated cell adhesion inhibitors.

Physicochemical Properties

Monomethyl adipate is a clear, colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in Table 1 for easy reference and comparison. This data is crucial for its handling, storage, and application in various synthetic protocols.

Table 1: Physicochemical Properties of Monomethyl Adipate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 627-91-8 | [1] |

| Melting Point | 7-9 °C | [2] |

| Boiling Point | 162 °C at 10 mmHg | [2] |

| Density | 1.081 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.441 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | Not miscible or difficult to mix | [2] |

| logP (estimated) | 0.500 | [2] |

Synthesis of Monomethyl Adipate

The selective synthesis of monomethyl adipate is a critical step in its utilization. Several methods have been developed to achieve mono-esterification of the dicarboxylic acid, adipic acid, while minimizing the formation of the diester byproduct.

Experimental Protocols

Three primary methods for the synthesis of monomethyl adipate are detailed below.

Method 1: Selective Esterification using a Macroporous Cation Exchange Resin

This method offers a high-yield, environmentally friendly approach with a reusable catalyst.

-

Materials:

-

Adipic acid

-

Macroporous cation exchange resin (e.g., polystyrene-based)

-

Deionized water

-

Hydrochloric acid solution

-

Sodium hydroxide (B78521) solution

-

-

Protocol:

-

Resin Pre-treatment: a. Successively immerse the macroporous cation exchange resin in an acid solution, followed by an alkali solution, and then again in an acid solution. b. Wash the resin with deionized water until the pH of the filtrate is neutral. c. Filter the resin and remove surface moisture.

-

Esterification: a. In a reaction vessel, add adipic acid, the pre-treated resin, and toluene. The weight ratio of adipic acid to resin can be in the range of 1:1 to 1:12, and the weight ratio of adipic acid to toluene can be 1:4 to 20. b. Heat the mixture to a reaction temperature between 20-100 °C. c. Add methanol dropwise to the reaction mixture. The molar ratio of methanol to adipic acid can be in the range of 1:1 to 3:1. d. Maintain the reaction for 60-300 minutes.

-

Work-up and Purification: a. After the reaction is complete, filter the hot mixture to separate the resin. b. Cool the toluene filtrate to 15-25 °C to precipitate any unreacted adipic acid and filter. c. Wash the resulting toluene solution containing monomethyl adipate with deionized water (the weight ratio of deionized water to the initial adipic acid can be 4-6:1). d. Remove the toluene by reduced pressure distillation. e. Purify the crude monomethyl adipate by distillation to obtain the final product.

-

Method 2: Acid-Catalyzed Esterification

A traditional method for esterification, though it may require careful control to maximize the monoester yield.

-

Materials:

-

Adipic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid (e.g., 730 mg, 5 mmol) in methanol (e.g., 10 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for a controlled period, monitoring the reaction progress by techniques such as TLC or GC to maximize the formation of the monoester.

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or chromatography. A reported yield for a similar procedure is around 80%.[1]

-

Method 3: Enzymatic Hydrolysis of Dimethyl Adipate

This biocatalytic approach offers high selectivity for the monoester under mild reaction conditions.

-

Materials:

-

Dimethyl adipate

-

Lipase (B570770) (e.g., from Candida antarctica or pig liver)

-

Phosphate (B84403) buffer

-

-

Protocol:

-

Disperse dimethyl adipate in an aqueous buffer solution (e.g., phosphate buffer, pH 7).

-

Add the lipase enzyme to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C).

-

Monitor the hydrolysis of the diester to the monoester over time using techniques like HPLC or GC.

-

Once the desired conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by adding a solvent like ethanol (B145695) or by heat treatment).

-

Acidify the reaction mixture to protonate the carboxylic acid group of the monomethyl adipate.

-

Extract the product with an organic solvent.

-

Purify the monomethyl adipate from any remaining diester and adipic acid by appropriate chromatographic techniques.

-

Role in Drug Development

Monomethyl adipate's primary role in drug development is that of a crucial building block. Its structure allows for the extension of a molecule with a six-carbon chain terminating in a carboxylic acid, which can then be further functionalized. This is particularly valuable in the synthesis of inhibitors targeting enzymes and cell-surface receptors.

Precursor to Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers and other diseases.[4] HDAC inhibitors have emerged as a promising class of anticancer agents.

Monomethyl adipate serves as a key intermediate in the synthesis of certain HDAC inhibitors.[2][3] The adipic acid moiety can act as a "linker" region in the inhibitor's structure, connecting a zinc-binding group (which interacts with the active site of the HDAC enzyme) to a "cap" group that interacts with the surface of the enzyme.

The inhibition of HDACs by these synthesized molecules leads to the hyperacetylation of histones and other non-histone proteins. This, in turn, can induce a variety of cellular responses that are detrimental to cancer cells, including cell cycle arrest, apoptosis, and differentiation. The signaling pathways affected by HDAC inhibition are numerous and complex, often involving key regulators like p53 and NF-κB.

Precursor to Inhibitors of Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules that play a crucial role in the initial steps of leukocyte trafficking to sites of inflammation. P-selectin, expressed on activated platelets and endothelial cells, is particularly important in this process. Over-activity of this pathway is implicated in various inflammatory diseases.

Monomethyl adipate has been utilized in the synthesis of mannose-linked biphenylylacetic acid derivatives, which act as novel inhibitors of selectin-mediated cell adhesion.[2][3] In this context, the adipate moiety serves as a flexible spacer to present the mannose and biphenylylacetic acid groups in an optimal orientation for binding to the selectin receptor, thereby blocking the adhesion of leukocytes.

Conclusion

Monomethyl adipate stands out as a dicarboxylic acid monoester of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties and established synthesis protocols make it a readily accessible and versatile building block. For researchers and professionals in drug development, a thorough understanding of monomethyl adipate's synthetic utility is paramount for the design and creation of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. The continued exploration of its applications as a synthetic intermediate holds promise for the future of targeted drug discovery.

References

- 1. A new lipase (Alip2) with high potential for enzymatic hydrolysis of the diester diethyladipate to the monoester monoethyladipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake and metabolism of novel biodegradable poly (glycerol-adipate) nanoparticles in DAOY monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bifunctional Nature of Monomethyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl adipate (B1204190) (MMA) is a dicarboxylic acid monoester that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, allows for selective chemical modifications at either end of its six-carbon backbone. This unique characteristic makes it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, polymers, and specialty chemicals.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of monomethyl adipate, with a focus on its applications in drug development and research.

Physicochemical and Spectroscopic Data

Monomethyl adipate is a clear, colorless liquid at room temperature.[2] Its physical and chemical properties are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 7-9 °C | [2] |

| Boiling Point | 162 °C at 10 mmHg | [2] |

| Density | 1.081 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.441 | [2] |

| pKa | 4.69 ± 0.10 (Predicted) | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727), not miscible with water. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of monomethyl adipate. The following tables summarize the key spectroscopic data.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.42 | br s | 1H | -COOH |

| 3.68 | s | 3H | -OCH₃ |

| 2.38 | t | 2H | -CH₂-COOH |

| 2.36 | t | 2H | -CH₂-COOCH₃ |

| 1.63 - 1.75 | m | 4H | -CH₂-CH₂- |

¹³C NMR (100.5 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 179.9 | -COOH |

| 174.3 | -COOCH₃ |

| 51.5 | -OCH₃ |

| 33.9 | -CH₂-COOH |

| 33.4 | -CH₂-COOCH₃ |

| 24.1 | -CH₂-CH₂- |

| 23.5 | -CH₂-CH₂- |

FTIR (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2950 | Medium | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (Ester) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1200-1300 | Strong | C-O stretch |

Synthesis of Monomethyl Adipate

The synthesis of monomethyl adipate can be achieved through several methods, primarily involving the selective mono-esterification of adipic acid.

Acid-Catalyzed Esterification

This is a common method for producing monomethyl adipate. The reaction involves heating adipic acid in an excess of methanol with a catalytic amount of a strong acid.

Experimental Protocol:

-

To a solution of adipic acid (e.g., 730 mg, 5 mmol) in methanol (e.g., 10 mL), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).[4]

-

Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude monomethyl adipate.

-

Purify the product by vacuum distillation.

Ion-Exchange Resin Catalyzed Esterification

The use of a solid acid catalyst, such as a macroporous cation exchange resin, offers a more environmentally friendly alternative with easier catalyst removal.[5]

Experimental Protocol:

-

Pre-treat a macroporous cation exchange resin by successively immersing it in acid and alkali solutions, followed by washing with deionized water until neutral.[5]

-

Add adipic acid and the pre-treated resin to a solvent such as toluene (B28343).[5]

-

Add methanol dropwise while stirring and heat the mixture to the desired reaction temperature (e.g., 60-100 °C) for a set duration (e.g., 1-5 hours).[5]

-

After the reaction, filter the hot solution to remove the resin.[5]

-

Cool the filtrate to allow unreacted adipic acid to precipitate and filter it off.[5]

-

Wash the resulting toluene solution of monomethyl adipate with water to remove any remaining acid.[5]

-

Remove the toluene by reduced pressure distillation to yield the final product.[5]

The Bifunctional Reactivity of Monomethyl Adipate

The presence of both a carboxylic acid and a methyl ester group allows for selective reactions, making monomethyl adipate a valuable bifunctional linker in the synthesis of more complex molecules. The carboxylic acid is generally more reactive towards nucleophiles than the ester.[6][7][8]

Reactions at the Carboxylic Acid Terminus

The carboxylic acid group can undergo typical reactions such as amidation, esterification, and reduction.

Experimental Protocol: Amidation

-

Dissolve monomethyl adipate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

-

Add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting amide-ester by column chromatography.

Reactions at the Ester Terminus

The methyl ester can be hydrolyzed back to a carboxylic acid or transesterified with another alcohol.

Experimental Protocol: Selective Hydrolysis

-

Dissolve monomethyl adipate in a mixture of an alcohol (e.g., methanol or ethanol) and water.[5]

-

Add a base such as lithium hydroxide (B78521) or sodium hydroxide (1 equivalent).[5]

-

Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the resulting carboxylate.

-

Extract the adipic acid with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

Applications in Drug Development

Monomethyl adipate is a valuable intermediate in the synthesis of pharmacologically active molecules.[2]

Histone Deacetylase (HDAC) Inhibitors

Monomethyl adipate can be used to synthesize 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as novel histone deacetylase (HDAC) inhibitors with antitumor activities.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] By removing acetyl groups from histones, HDACs promote chromatin condensation and repress transcription.[9] HDAC inhibitors block this activity, leading to histone hyperacetylation and the re-expression of tumor suppressor genes.

Inhibitors of Selectin-Mediated Cell Adhesion

Monomethyl adipate is also used to synthesize mannose-linked biphenylylacetic acid derivatives, which act as novel inhibitors of selectin-mediated cell adhesion.[2] Selectins are a family of cell adhesion molecules that play a key role in the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. By blocking this interaction, these inhibitors have potential as anti-inflammatory agents.

Conclusion

Monomethyl adipate's bifunctional nature, with its distinct carboxylic acid and methyl ester functionalities, makes it a highly valuable and versatile tool in chemical synthesis. Its utility is particularly evident in the field of drug development, where it serves as a key building block for creating targeted therapeutics. The ability to selectively modify either end of the molecule provides a powerful strategy for constructing complex molecular architectures with desired pharmacological properties. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of monomethyl adipate, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical intermediate in their work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]

Monomethyl Adipate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Monomethyl Adipate (B1204190) as a Metabolic Intermediate and a Functional Plasticizer

Abstract

Monomethyl adipate (MMA), the monomethyl ester of adipic acid, is a dicarboxylic acid monoester with relevance in both biological and industrial contexts. As a metabolite, it is implicated in the catabolism of larger adipate-based compounds and is likely processed through endogenous fatty acid oxidation pathways. In industrial applications, it belongs to the class of adipate plasticizers, which are utilized to enhance the flexibility and low-temperature performance of polymers. This technical guide provides a comprehensive overview of the chemical and physical properties of monomethyl adipate, its metabolic fate, and its function as a plasticizer. Detailed experimental protocols for its synthesis and quantification in biological matrices are presented, alongside quantitative data on its physical characteristics and plasticizing effects of related compounds. Visual diagrams of the putative metabolic pathway and relevant experimental workflows are included to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals interested in the biochemistry and material science applications of monomethyl adipate.

Introduction

Monomethyl adipate (CAS No: 627-91-8) is an organic compound with the chemical formula C7H12O4.[1] Structurally, it is the monoester of adipic acid, a six-carbon dicarboxylic acid.[1][2] This bifunctional nature, possessing both a methyl ester and a free carboxylic acid group, makes it a useful intermediate in chemical synthesis.[3] Its significance extends to two primary domains: as a metabolite in biological systems and as a plasticizer in polymer science.[2]

In the context of drug development and toxicology, understanding the metabolic fate of compounds like MMA is crucial. It can be a breakdown product of larger adipate esters, such as the plasticizer di(2-ethylhexyl) adipate (DEHA), which is used in food packaging and medical devices.[4] Therefore, MMA can be a biomarker of exposure to these larger compounds.

From a material science perspective, adipate esters are a class of non-phthalate plasticizers known for improving the low-temperature flexibility of polymers like polyvinyl chloride (PVC).[5][6] While larger dialkyl adipates are more commonly used, the properties of short-chain monoesters like MMA are relevant for understanding structure-activity relationships within this class of additives.

This guide aims to consolidate the available technical information on monomethyl adipate, presenting it in a format accessible to researchers and professionals in relevant fields.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of monomethyl adipate is provided in Table 1. This data is essential for its handling, synthesis, and analysis.

| Property | Value | Citations |

| Chemical Formula | C7H12O4 | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| CAS Number | 627-91-8 | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | 7-9 °C | [2] |

| Boiling Point | 162 °C at 10 mmHg | [2] |

| Density | 1.081 g/mL at 25 °C | [2] |

| Refractive Index | 1.4390 to 1.4430 at 20 °C | [7] |

| Flash Point | >110 °C | [7] |

| Water Solubility | Not miscible or difficult to mix | [2] |

| LogP | 0.70 (estimated) | [7] |

Monomethyl Adipate as a Metabolite

Direct in vivo metabolic studies on monomethyl adipate are not extensively documented. However, its metabolic fate can be inferred from the well-established pathways of dicarboxylic acid catabolism and the metabolism of larger adipate diesters.

Putative Metabolic Pathway

Monomethyl adipate is likely metabolized via a pathway analogous to fatty acid beta-oxidation.[8][9][10] This process occurs in the mitochondria and involves the sequential shortening of the carbon chain. As a dicarboxylic acid monoester, MMA would first need to be activated to its coenzyme A (CoA) thioester. The catabolism would then proceed through a series of enzymatic reactions, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle.

The proposed metabolic pathway is as follows:

-

Activation: Monomethyl adipate is converted to its CoA thioester, monomethyl adipoyl-CoA, by an acyl-CoA synthetase.

-

Beta-Oxidation: The monomethyl adipoyl-CoA then enters the beta-oxidation spiral. Each cycle consists of four enzymatic steps:

-

Dehydrogenation by an acyl-CoA dehydrogenase, forming a double bond.

-

Hydration by an enoyl-CoA hydratase.

-

Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

-

Thiolysis by a thiolase, which cleaves off an acetyl-CoA molecule and produces a chain-shortened acyl-CoA.

-

-

Final Products: After one round of beta-oxidation, monomethyl adipoyl-CoA would be converted to monomethyl glutaryl-CoA and acetyl-CoA. Further metabolism would lead to succinyl-CoA, which is an intermediate of the citric acid cycle.

Role as a Metabolite of Larger Adipates